Cloperastin
Übersicht
Beschreibung
Cloperastine is a compound primarily used as an antitussive (cough suppressant) and antihistamine. It is marketed in various forms, including cloperastine hydrochloride and cloperastine fendizoate. This compound is widely used in Japan, Hong Kong, and some European countries for the treatment of coughs associated with respiratory diseases .
Wissenschaftliche Forschungsanwendungen
Cloperastin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Antitussiva eingesetzt.
Biologie: this compound wird auf seine Auswirkungen auf verschiedene biologische Pfade untersucht, darunter seine Antihistamin- und Anticholinergika-Eigenschaften.
Industrie: this compound wird zur Formulierung verschiedener pharmazeutischer Produkte verwendet, darunter Hustensirup und Tabletten.
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, aber es wurden mehrere biologische Aktivitäten identifiziert:
σ1-Rezeptor-Ligand: This compound wirkt als Ligand für den σ1-Rezeptor, wahrscheinlich als Agonist.
GIRK-Kanal-Blocker: Es blockiert G-Protein-gekoppelte, nach innen gerichtete Kaliumkanäle (GIRK-Kanäle).
Antihistaminikum: This compound zeigt eine Antihistaminaktivität, indem es an den Histamin-H1-Rezeptor bindet und Histamin-induzierte physiologische Reaktionen blockiert.
Anticholinergikum: Es hat auch anticholinerge Eigenschaften, die zu seinen Nebenwirkungen wie Sedierung und Somnolenz beitragen.
Wirkmechanismus
Target of Action
Cloperastine primarily targets the central nervous system . It acts as a cough suppressant, providing relief from coughing associated with various respiratory diseases .
Biochemical Pathways
It has been found to inhibit mitochondrial oxidative phosphorylation . This inhibition could potentially affect a variety of cellular processes, given the central role of mitochondria in energy production.
Pharmacokinetics
The pharmacokinetics of cloperastine have been studied in healthy subjects under both fasting and postprandial conditions . The primary endpoints of the pharmacokinetic parameters were the area under the plasma concentration-time curve from zero to 72 h (AUC 0–72h), under the plasma concentration-time curve from zero to infinity (AUC 0–∞), and the maximal plasma concentration (Cmax) .
Result of Action
The primary result of cloperastine’s action is the suppression of coughing . It does this without depressing the respiratory center, making it a safe and effective treatment for cough caused by various respiratory diseases .
Action Environment
The action of cloperastine is unaffected by food intake. A study found that food has no significant effect on the absorption of cloperastine
Biochemische Analyse
Biochemical Properties
Cloperastine plays a significant role in biochemical reactions primarily through its interactions with various receptors and ion channels. It acts as a ligand for the sigma-1 receptor, with a binding affinity (K_i) of 20 nM, likely functioning as an agonist . Additionally, cloperastine blocks GIRK (G-protein-coupled inwardly-rectifying potassium) channels, which contributes to its antitussive efficacy . It also exhibits antihistamine properties by binding to the H1 receptor with a K_i of 3.8 nM . These interactions highlight cloperastine’s multifaceted role in modulating biochemical pathways.
Cellular Effects
Cloperastine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of esophageal squamous cell carcinoma cells by suppressing mitochondrial oxidative phosphorylation . This inhibition affects the energy production within the cells, leading to reduced cell growth and proliferation. Cloperastine’s antihistamine and anticholinergic properties also contribute to its effects on cellular functions, such as reducing bronchial secretions and providing mild bronchorelaxation .
Molecular Mechanism
The molecular mechanism of cloperastine involves several biological activities. It acts as a ligand for the sigma-1 receptor, which is involved in modulating various cellular functions, including ion channel regulation and cell survival . Cloperastine also blocks GIRK channels, which are involved in regulating neuronal excitability and neurotransmitter release . Additionally, its antihistamine activity is mediated through the inhibition of H1 receptors, leading to reduced histamine-induced responses . These molecular interactions collectively contribute to cloperastine’s antitussive and antihistamine effects.
Temporal Effects in Laboratory Settings
In laboratory settings, cloperastine has demonstrated stability and efficacy over time. Studies have shown that cloperastine maintains its antitussive effects in both in vitro and in vivo models . The pharmacokinetics of cloperastine indicate that it is well-absorbed and distributed within the body, with a half-life that supports sustained activity . Long-term studies have also indicated that cloperastine does not exhibit significant degradation, ensuring its continued effectiveness in suppressing cough over extended periods .
Dosage Effects in Animal Models
The effects of cloperastine vary with different dosages in animal models. At therapeutic doses, cloperastine effectively suppresses cough without causing significant adverse effects . At higher doses, cloperastine may exhibit toxic effects, including sedation and drowsiness . Studies in rodents and dogs have shown that cloperastine is well-tolerated at recommended doses, but caution is advised at higher concentrations to avoid potential toxicity .
Metabolic Pathways
Cloperastine is metabolized primarily in the liver, where it undergoes various biotransformation processes . The metabolic pathways involve the action of cytochrome P450 enzymes, which facilitate the conversion of cloperastine into its metabolites . These metabolites are then excreted through the kidneys. The involvement of specific enzymes and cofactors in the metabolism of cloperastine highlights its complex metabolic profile .
Transport and Distribution
Cloperastine is transported and distributed within cells and tissues through various mechanisms. It is absorbed efficiently from the gastrointestinal tract and distributed throughout the body . The drug’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Cloperastine’s ability to cross the blood-brain barrier also contributes to its central antitussive effects .
Subcellular Localization
Cloperastine’s subcellular localization is primarily within the mitochondria, where it exerts its effects on oxidative phosphorylation . By inhibiting key proteins involved in mitochondrial respiration, cloperastine disrupts the production of ATP, leading to reduced cellular energy levels . This subcellular targeting is crucial for its antitumor effects, as demonstrated in studies on esophageal squamous cell carcinoma cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cloperastin umfasst mehrere wichtige Schritte:
Halogenierung: 4-Chlorbenzhydrol wird unter Verwendung von Phosphortribromid in Tetrachlormethan halogeniert, um 1-(Bromphenylmethyl)-4-chlorbenzol zu erhalten.
Veretherung: Dieser Zwischenprodukt wird dann mit Ethylenchlorehydrin (2-Chlorethanol) behandelt, um 1-(4-Chlorbenzhydryl)oxy-2-chlorethan zu bilden.
Endreaktion: Im letzten Schritt wird diese Verbindung mit Piperidin umgesetzt, um this compound zu erhalten.
Industrielle Herstellungsverfahren: Die industrielle Produktion von Cloperastinhydrochlorid umfasst ähnliche Schritte, ist aber für die Großproduktion optimiert. Die Prozessbedingungen sind mild und die Bedienung ist bequem und einfach, was sie für die industrielle Großproduktion geeignet macht. Die Reinheit des durch dieses Verfahren erhaltenen Zielprodukts beträgt mehr als 99,7 Prozent, wobei die einzelnen Verunreinigungen weniger als 0,1 Prozent betragen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cloperastin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Piperidinrings und der aromatischen Ringe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Vergleich Mit ähnlichen Verbindungen
Cloperastin gehört zur Klasse der organischen Verbindungen, die als Diphenylmethane bekannt sind. Ähnliche Verbindungen sind:
Diphenhydramin: Ein weiteres Antihistaminikum mit sedierenden Eigenschaften.
Chlorpheniramin: Ein Antihistaminikum, das zur Behandlung von allergischen Reaktionen eingesetzt wird.
Dextromethorphan: Ein gängiges Antitussivum, das in Hustensirup verwendet wird.
Einzigartigkeit von this compound: this compound ist einzigartig durch seine doppelte Wirkung als Antitussivum und Antihistaminikum. Seine Fähigkeit, auf das zentrale Nervensystem und periphere Rezeptoren im Tracheobronchialbaum zu wirken, macht es besonders effektiv bei der Unterdrückung von Husten .
Biologische Aktivität
Cloperastine is an antihistamine and antitussive agent primarily used for treating cough. Recent research has revealed its diverse biological activities, particularly in cancer therapy and respiratory conditions. This article reviews the biological activity of cloperastine, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic applications.
Cloperastine exhibits several mechanisms that contribute to its biological activity:
- Antitussive Effect : Cloperastine acts on the cough center in the brain without affecting the respiratory center, making it effective in reducing cough reflexes. In preclinical studies, it demonstrated a significant reduction in cough frequency in animal models, outperforming codeine in efficacy without narcotic side effects .
- Inhibition of Cancer Cell Proliferation : Recent studies have shown that cloperastine inhibits the proliferation of esophageal squamous cell carcinoma (ESCC) cells by suppressing mitochondrial oxidative phosphorylation. This was evidenced by a dose-dependent decrease in cell growth and a reduction in mitochondrial membrane potential . The study identified key proteins involved in the electron transport chain that were down-regulated following cloperastine treatment, suggesting a targeted mechanism against cancer cell metabolism.
- Sigma-1 Receptor Modulation : Cloperastine has been proposed as a potential treatment for COVID-19 due to its interaction with the Sigma-1 receptor, which is implicated in various cellular processes including viral replication. A case-control study indicated that while its efficacy against COVID-19 may be modest, it could provide symptomatic relief .
Antitussive Studies
- Controlled Clinical Trials : In a study comparing cloperastine to codeine, cloperastine was found to be more effective in controlling cough due to tracheal stimulation. The study involved guinea pigs and demonstrated a 1.9 times greater efficacy than codeine without causing sedation or respiratory depression .
- Patient Observations : In clinical settings involving patients with chronic respiratory conditions, cloperastine was administered at doses of 35.4 mg three times daily for nine days. Results indicated significant reductions in cough frequency and severity, leading to improved quality of sleep and overall patient comfort .
- Multicenter Studies : A multicenter randomized placebo-controlled trial involving 100 patients with chronic cough showed that cloperastine significantly improved subjective cough scores compared to placebo .
COVID-19 Treatment Exploration
A case-control study conducted during the COVID-19 pandemic assessed cloperastine's impact on symptom duration among patients diagnosed with the virus. The study included 74 patients and suggested that while cloperastine might not be a primary treatment option, it could offer some symptomatic relief due to its pharmacological profile .
Comparative Efficacy Table
Study Type | Population | Treatment Duration | Cloperastine Dose | Outcome |
---|---|---|---|---|
Animal Study | Guinea Pigs | N/A | N/A | 1.9 times more effective than codeine |
Clinical Trial | Chronic Patients | 9 days | 35.4 mg three times daily | Significant reduction in cough frequency |
Case-Control Study | COVID-19 Patients | N/A | N/A | Modest symptom relief observed |
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNXBVJLPJNOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14984-68-0 (hydrochloride) | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048532 | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
178-180 | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3703-76-2 | |
Record name | Cloperastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3703-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloperastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09002 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cloperastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloperastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPERASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69M5L7BXEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cloperastine?
A1: Cloperastine exhibits its antitussive effect through a dual mechanism. Primarily, it acts centrally on the cough center. [] Additionally, it interacts with peripheral receptors located in the tracheobronchial tree. []
Q2: How does Cloperastine interact with GIRK channels, and what are the downstream effects?
A2: Cloperastine demonstrates inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channels. [, ] This inhibition can lead to various downstream effects, including:
- Modulation of neuronal excitability: GIRK channels play a crucial role in regulating neuronal excitability by mediating potassium efflux and membrane hyperpolarization. [] Inhibition of these channels by Cloperastine can potentially alter neuronal activity.
- Influence on neurotransmitter levels: GIRK channels are coupled to various G protein-coupled receptors, including those for monoamines. [] By inhibiting GIRK channels, Cloperastine may indirectly impact the levels of neurotransmitters like serotonin and dopamine, potentially contributing to its antidepressant-like effects observed in preclinical studies. []
- Improvement of micturition dysfunctions: Research suggests that Cloperastine's inhibitory action on GIRK channels might contribute to its ability to improve micturition dysfunctions in rodent models of cerebral infarction. []
Q3: What is the significance of Cloperastine's action on the Sigma-1 receptor in the context of COVID-19?
A3: Cloperastine has been shown to interact with the Sigma-1 receptor. [] This receptor resides in the endoplasmic reticulum membrane associated with mitochondria. [] While the exact implications of this interaction for COVID-19 are not fully understood, some researchers propose exploring Cloperastine's potential effect on the disease. [] This is based on the hypothesis that its interaction with the Sigma-1 receptor, coupled with its antitussive and non-specific antiviral properties, might be beneficial in the early stages of COVID-19. []
Q4: Does Cloperastine have any effects on glucose uptake?
A4: Yes, Cloperastine acts as a type 1 sodium-dependent glucose cotransporter (SGLT1) inhibitor. [] This inhibition leads to a blockade of glucose uptake in lung cells. [] The potential implications of this effect on various physiological and pathological conditions are still under investigation.
Q5: What is the molecular formula and weight of Cloperastine?
A5: Cloperastine's molecular formula is C21H24ClNO and its molecular weight is 341.87 g/mol. This information can be derived from its chemical structure.
Q6: Is there any information available on the spectroscopic data of Cloperastine, particularly its crystal structure?
A6: Yes, the crystal structure of Cloperastine Fendizoate has been determined using X-ray analysis. [] This analysis revealed key structural features, including the conformation of the molecule, bond lengths, and angles. The two phenyl rings in Cloperastine are nearly perpendicular, and the piperidine ring adopts a chair conformation. [] This information is crucial for understanding the structure-activity relationship of Cloperastine and its analogs.
Q7: What is known about the pharmacokinetics of Cloperastine enantiomers?
A7: Research has explored the stereoselective pharmacokinetics of Cloperastine enantiomers in rats. [] The study revealed that both the absorption and elimination processes of the enantiomers were not stereoselective, indicating that both forms exhibit similar pharmacokinetic behavior. []
Q8: Has the pharmacokinetic profile of Cloperastine been studied in humans?
A8: While specific details on human pharmacokinetic parameters were not found within the provided abstracts, studies have investigated the simultaneous quantitation of Cloperastine with other drugs in human plasma using LC-MS/MS. [] This suggests that pharmacokinetic studies in humans have been conducted, and the data might be available in the full research articles.
Q9: What preclinical models have been used to study the effects of Cloperastine?
A9: Various animal models have been employed to investigate the effects of Cloperastine, including:
- Methamphetamine-induced hyperactive mice: This model was used to study the effects of Cloperastine on GIRK channel expression and hyperactivity. [] Results suggested that Cloperastine could ameliorate hyperactivity by inhibiting GIRK channels in the brain.
- Cerebral infarction in rats: This model explored the potential therapeutic value of Cloperastine for treating micturition reflex disorders associated with cerebral infarction. [, ]
- Prenatally DES-exposed mice: This model investigated Cloperastine's ability to rescue the impairment of passive avoidance responses caused by prenatal exposure to diethylstilbestrol (DES). []
Q10: What analytical methods are commonly employed for the characterization and quantification of Cloperastine?
A10: Several analytical techniques are utilized for analyzing Cloperastine, including:
- High-performance liquid chromatography (HPLC): HPLC is widely used for separating and quantifying Cloperastine enantiomers in various matrices, such as plasma. [, , ] This technique often employs chiral stationary phases to achieve enantiomeric resolution.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for the simultaneous quantitation of Cloperastine with other drugs in complex biological samples like human plasma. [, ]
- Flow-injection chemiluminescence analysis: This method has been developed for the determination of Cloperastine hydrochloride, offering high sensitivity and a wide linear range. []
- Gas chromatography/mass spectrometry (GC/MS): This technique, coupled with pipette tip solid-phase extraction, has been used for the simultaneous determination of Cloperastine with other antihistamine drugs in human plasma. []
Q11: Has the method validation for the analytical techniques used for Cloperastine been described in the literature?
A11: Yes, validation parameters for analytical methods used to quantify Cloperastine are frequently reported in research articles. For instance, studies utilizing LC-MS/MS for Cloperastine quantification often present validation data for linearity, accuracy, precision, and recovery. [, ]
Q12: Is there any information available on the environmental presence and potential toxicity of Cloperastine?
A12: A study investigated the presence and toxicity of pharmaceuticals, including Cloperastine, in the Llobregat River basin in Spain. [] This study highlights the growing concern regarding pharmaceutical contamination in aquatic environments and its potential ecological impacts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.